molecular formula C18H13ClN2O2 B3863086 [(Z)-(2-chlorophenyl)methylideneamino] N-naphthalen-1-ylcarbamate

[(Z)-(2-chlorophenyl)methylideneamino] N-naphthalen-1-ylcarbamate

Cat. No.: B3863086
M. Wt: 324.8 g/mol
InChI Key: RDYSSHHWKMLHCB-NDENLUEZSA-N
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Description

[(Z)-(2-chlorophenyl)methylideneamino] N-naphthalen-1-ylcarbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a chlorophenyl group, a naphthalene ring, and a carbamate linkage, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(2-chlorophenyl)methylideneamino] N-naphthalen-1-ylcarbamate typically involves the condensation of 2-chlorobenzaldehyde with naphthalen-1-ylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired Z-isomer. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures (25-40°C).

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be explored to enhance efficiency and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(2-chlorophenyl)methylideneamino] N-naphthalen-1-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium (e.g., sulfuric acid) at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) at elevated temperatures (50-70°C).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(Z)-(2-chlorophenyl)methylideneamino] N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.

    Signal Transduction: The compound may influence cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

[(Z)-(2-chlorophenyl)methylideneamino] N-naphthalen-1-ylcarbamate can be compared with other similar compounds to highlight its uniqueness:

The unique combination of the chlorophenyl group, naphthalene ring, and carbamate linkage in this compound distinguishes it from other related compounds, contributing to its specific chemical and biological properties.

Properties

IUPAC Name

[(Z)-(2-chlorophenyl)methylideneamino] N-naphthalen-1-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-16-10-4-2-7-14(16)12-20-23-18(22)21-17-11-5-8-13-6-1-3-9-15(13)17/h1-12H,(H,21,22)/b20-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYSSHHWKMLHCB-NDENLUEZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)ON=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)O/N=C\C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(Z)-(2-chlorophenyl)methylideneamino] N-naphthalen-1-ylcarbamate
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[(Z)-(2-chlorophenyl)methylideneamino] N-naphthalen-1-ylcarbamate
Reactant of Route 3
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[(Z)-(2-chlorophenyl)methylideneamino] N-naphthalen-1-ylcarbamate

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